molecular formula C9H14Cl2Si2 B14622429 1,1-Dichloro-2,2,2-trimethyl-1-phenyldisilane CAS No. 57519-88-7

1,1-Dichloro-2,2,2-trimethyl-1-phenyldisilane

Cat. No.: B14622429
CAS No.: 57519-88-7
M. Wt: 249.28 g/mol
InChI Key: ZLKKOKIRGMWLGY-UHFFFAOYSA-N
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Description

1,1-Dichloro-2,2,2-trimethyl-1-phenyldisilane is a novel asymmetric functional disilane compound. It is characterized by its unique chemical structure, which includes a phenyl group and two chlorine atoms attached to a disilane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dichloro-2,2,2-trimethyl-1-phenyldisilane can be synthesized by reacting 1,1,2-trichloro-1,2,2-trimethyl disilane with phenyl magnesium halide in the presence of a transition metal catalyst (excluding cobalt). The reaction typically occurs under controlled conditions to ensure the selective introduction of the phenyl group into the disilane structure .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions. The production method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dichloro-2,2,2-trimethyl-1-phenyldisilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds, while oxidation and reduction reactions can produce different silane derivatives .

Scientific Research Applications

1,1-Dichloro-2,2,2-trimethyl-1-phenyldisilane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-dichloro-2,2,2-trimethyl-1-phenyldisilane involves its interaction with specific molecular targets and pathways. The phenyl group and chlorine atoms play a crucial role in its reactivity and interactions with other molecules. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of different products that exert their effects through specific pathways .

Comparison with Similar Compounds

  • 1,1,2,2-Tetramethyl-1,2-dichlorodisilane
  • 1,1-Dichloro-1,2,2-trimethyl-2-phenyldisilane

Comparison: 1,1-Dichloro-2,2,2-trimethyl-1-phenyldisilane is unique due to its asymmetric structure and the presence of a phenyl group. This distinguishes it from other similar compounds, which may lack the phenyl group or have different substitution patterns.

Properties

CAS No.

57519-88-7

Molecular Formula

C9H14Cl2Si2

Molecular Weight

249.28 g/mol

IUPAC Name

dichloro-phenyl-trimethylsilylsilane

InChI

InChI=1S/C9H14Cl2Si2/c1-12(2,3)13(10,11)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

ZLKKOKIRGMWLGY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C1=CC=CC=C1)(Cl)Cl

Origin of Product

United States

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